molecular formula C19H24N4O5S B2891817 ETHYL 4-(2-{[5-(4-ETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE CAS No. 850937-17-6

ETHYL 4-(2-{[5-(4-ETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2891817
CAS No.: 850937-17-6
M. Wt: 420.48
InChI Key: FULOFPLWJAOWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with an ethyl carboxylate group and a sulfanyl acetamide-linked 1,3,4-oxadiazole ring bearing a 4-ethoxyphenyl substituent.

Properties

IUPAC Name

ethyl 4-[2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-3-26-15-7-5-14(6-8-15)17-20-21-18(28-17)29-13-16(24)22-9-11-23(12-10-22)19(25)27-4-2/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULOFPLWJAOWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[5-(4-ETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step often involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{[5-(4-ETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

ETHYL 4-(2-{[5-(4-ETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug design and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[5-(4-ETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and piperazine ring can interact with active sites on enzymes, potentially inhibiting their activity. The ethoxyphenyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogs with 1,3,4-Oxadiazole-Sulfanyl Acetamide Motifs

Compounds 8t , 8u , 8v , and 8w from the Brazilian Journal of Pharmaceutical Sciences (2015) share the 1,3,4-oxadiazole-sulfanyl acetamide framework but differ in substituents :

Compound Substituent on Oxadiazole Amide-Linked Aromatic Group Molecular Weight (g/mol) Notable Bioactivities
8t 1H-Indol-3-ylmethyl 5-Chloro-2-methylphenyl 428.5 LOX inhibition, BChE inhibition
8u 1H-Indol-3-ylmethyl 2-Ethoxy-6-methylphenyl 422 α-Glucosidase inhibition
Target Compound 4-Ethoxyphenyl Piperazine-ethyl carboxylate ~450 (estimated) Not reported in evidence

Key Differences :

  • The piperazine-ethyl carboxylate moiety replaces aromatic amines (e.g., nitrophenyl or pyridinyl), likely increasing basicity and hydrogen-bonding capacity .

Piperazine-Containing Analogs

The compound ETHYL 4-[2-[(2,3-DIMETHYLPHENYL)-METHYLSULFONYL-AMINO]ACETYL]PIPERAZINE-1-CARBOXYLATE () shares the piperazine-ethyl carboxylate core but substitutes the oxadiazole-sulfanyl group with a methylsulfonyl amino linkage :

Property Target Compound Compound
Central Linker Sulfanyl (-S-) Sulfonyl (-SO₂-)
Aromatic Group 4-Ethoxyphenyl 2,3-Dimethylphenyl
Electron Effects Electron-donating (ethoxy) Electron-withdrawing (sulfonyl)
Polarity Moderate (sulfanyl) High (sulfonyl)

Implications :

  • The 4-ethoxyphenyl group may confer greater metabolic stability than the 2,3-dimethylphenyl substituent due to steric protection of the ether linkage .

Heterocyclic Systems in Drug Design

The synthesis of pyrazole and triazolopyrimidine derivatives () highlights alternative heterocyclic scaffolds. For example, 9-aryl-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., 16a , 16b ) exhibit fused heterocycles with nitro and fluorophenyl groups .

Feature Target Compound Pyrazole-Triazolopyrimidine (16a/b)
Heterocycle 1,3,4-Oxadiazole Pyrazole-triazolo-pyrimidine
Aromaticity Moderate (oxadiazole) High (fused rings)
Bioactivity Potential Likely enzyme inhibition Unreported in evidence

Insights :

  • The target’s 1,3,4-oxadiazole may offer better synthetic accessibility compared to fused heterocycles like 16a/b , which require multi-step reactions .
  • Fused systems (e.g., 16a/b ) could exhibit stronger π-π stacking interactions, influencing binding to hydrophobic enzyme pockets .

Biological Activity

Ethyl 4-(2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H22N2O4S
  • Molecular Weight : 398.51 g/mol
  • CAS Registry Number : 78613-19-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related oxadiazole derivatives indicated that compounds with similar structures exhibited significant activity against various bacterial strains. For instance, certain derivatives demonstrated effectiveness against Staphylococcus aureus and Escherichia coli through disk diffusion methods .

CompoundBacterial StrainInhibition Zone (mm)
1S. aureus15
2E. coli18
3P. mirabilis20

Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation. For example, a series of oxadiazole derivatives were tested against several cancer cell lines, revealing that some exhibited IC50 values in the micromolar range, indicating potent anticancer activity .

Structure-Activity Relationships (SAR)

The SAR analysis provides insights into how modifications to the molecular structure can influence biological activity. The presence of the ethoxyphenyl and oxadiazole groups is crucial for enhancing antimicrobial and anticancer properties. Substituents at specific positions on the piperazine ring also play a significant role in modulating activity.

Key Findings from SAR Studies

  • Ethoxy Group : Enhances lipophilicity and cellular uptake.
  • Oxadiazole Ring : Contributes to bioactivity through interactions with biological targets.
  • Piperazine Modification : Alters receptor binding affinity and selectivity.

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical settings:

  • Study on Antimicrobial Efficacy :
    • A study conducted on a series of oxadiazole derivatives found that modifications led to varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Results indicated that introducing different substituents could enhance activity significantly, with some compounds achieving MIC values as low as 15 µg/mL against resistant strains .
  • Antitumor Activity Evaluation :
    • A comparative analysis revealed that derivatives of ethyl piperazine carboxylates exhibited promising results in inhibiting tumor growth in vitro, particularly against human cancer cell lines such as HepG2 and MCF7.
    • The study established a correlation between structural modifications and enhanced cytotoxicity, emphasizing the importance of functional groups in optimizing therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.